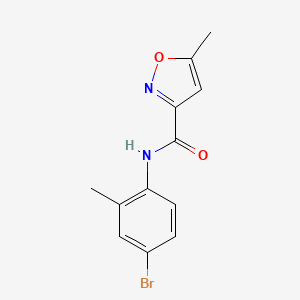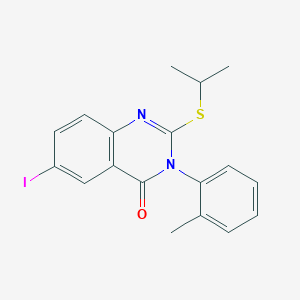
N-(4-bromo-2-methylphenyl)-5-methyl-3-isoxazolecarboxamide
Overview
Description
N-(4-bromo-2-methylphenyl)-5-methyl-3-isoxazolecarboxamide, also known as BMX-001, is a chemical compound that has gained attention in the scientific community due to its potential application in various research fields.
Mechanism of Action
The mechanism of action of N-(4-bromo-2-methylphenyl)-5-methyl-3-isoxazolecarboxamide involves the activation of the Nrf2-ARE pathway, which is responsible for the regulation of antioxidant and detoxification genes. N-(4-bromo-2-methylphenyl)-5-methyl-3-isoxazolecarboxamide activates this pathway by binding to Keap1, a protein that inhibits Nrf2. This binding leads to the release of Nrf2, which then translocates to the nucleus and activates the transcription of antioxidant and detoxification genes.
Biochemical and Physiological Effects:
N-(4-bromo-2-methylphenyl)-5-methyl-3-isoxazolecarboxamide has been found to have various biochemical and physiological effects, including the upregulation of antioxidant and detoxification genes, the reduction of oxidative stress and inflammation, and the inhibition of cancer cell growth. N-(4-bromo-2-methylphenyl)-5-methyl-3-isoxazolecarboxamide has also been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One advantage of using N-(4-bromo-2-methylphenyl)-5-methyl-3-isoxazolecarboxamide in lab experiments is its ability to activate the Nrf2-ARE pathway, which is involved in various cellular processes. Another advantage is its potential application in various research fields, including neuroprotection, cancer treatment, and inflammation. However, one limitation of using N-(4-bromo-2-methylphenyl)-5-methyl-3-isoxazolecarboxamide in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
Future Directions
There are several future directions for N-(4-bromo-2-methylphenyl)-5-methyl-3-isoxazolecarboxamide research, including the exploration of its potential application in other research fields, such as cardiovascular disease and diabetes. Another future direction is the development of more efficient synthesis methods for N-(4-bromo-2-methylphenyl)-5-methyl-3-isoxazolecarboxamide, which could improve its availability for research purposes. Additionally, further studies are needed to determine the optimal dosage and administration methods for N-(4-bromo-2-methylphenyl)-5-methyl-3-isoxazolecarboxamide in various research contexts.
Scientific Research Applications
N-(4-bromo-2-methylphenyl)-5-methyl-3-isoxazolecarboxamide has been shown to have potential applications in various research fields, including neuroprotection, cancer treatment, and inflammation. In neuroprotection research, N-(4-bromo-2-methylphenyl)-5-methyl-3-isoxazolecarboxamide has been found to protect neurons from oxidative stress and reduce inflammation in the brain. In cancer research, N-(4-bromo-2-methylphenyl)-5-methyl-3-isoxazolecarboxamide has been shown to inhibit cancer cell growth and induce apoptosis in cancer cells. In inflammation research, N-(4-bromo-2-methylphenyl)-5-methyl-3-isoxazolecarboxamide has been found to reduce inflammation in various tissues, including the lungs and liver.
properties
IUPAC Name |
N-(4-bromo-2-methylphenyl)-5-methyl-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2O2/c1-7-5-9(13)3-4-10(7)14-12(16)11-6-8(2)17-15-11/h3-6H,1-2H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOZIOCOCVFVVHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2=C(C=C(C=C2)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromo-2-methylphenyl)-5-methyl-1,2-oxazole-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N,N'-1,2-ethanediylbis[3-(4-methoxyphenyl)acrylamide]](/img/structure/B4650746.png)

![4-{[4-(2-methoxyphenyl)-1-piperazinyl]sulfonyl}-5-methyl-2,1,3-benzothiadiazole](/img/structure/B4650756.png)
![2-[benzyl(methylsulfonyl)amino]-N-[2-(methylthio)phenyl]benzamide](/img/structure/B4650760.png)
![2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]phenyl}[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B4650772.png)
![3-methyl-4-[(3,4,5-trimethoxybenzoyl)amino]phenyl acetate](/img/structure/B4650780.png)
![ethyl 2-[(2-methoxybenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B4650797.png)


![3-methyl-5-[4-(4-nitrophenyl)-1-piperazinyl]-5-oxopentanoic acid](/img/structure/B4650809.png)
![4-{[(4-bromo-2-chlorophenoxy)acetyl]amino}benzamide](/img/structure/B4650817.png)

![5-(2-chlorobenzylidene)-3-[4-(4-methyl-1-piperazinyl)-3-oxobutyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4650831.png)
![N-(2-chlorophenyl)-2-[(2-fluorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B4650839.png)